molecular formula C15H14F2N4OS B2481410 N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide CAS No. 2418672-81-6

N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide

Katalognummer B2481410
CAS-Nummer: 2418672-81-6
Molekulargewicht: 336.36
InChI-Schlüssel: VWLVQXCHWVTERO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide, commonly known as Difopein, is a synthetic peptide that has been developed as a potential therapeutic agent. Difopein has been shown to have a high affinity for epidermal growth factor receptor (EGFR) and can inhibit the growth of cancer cells that overexpress EGFR.

Wirkmechanismus

Difopein binds to N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide with high affinity and specificity. This binding prevents the activation of N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide and downstream signaling pathways that are involved in cell proliferation, survival, and migration. Difopein also induces the internalization and degradation of N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide, which further reduces its activity. In addition, Difopein has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
Difopein has been shown to have a low toxicity profile and is well tolerated in animal models. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce tumor size in animal models of cancer. Difopein has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

Difopein has several advantages for lab experiments. It is easy to synthesize using SPPS techniques and can be purified using HPLC. It has a high affinity for N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide and can be used to study the role of N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide in cancer and other diseases. However, Difopein has some limitations for lab experiments. It is a synthetic peptide and may not accurately reflect the behavior of the native N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide ligands. In addition, Difopein may not be suitable for studying N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide mutations that are resistant to other N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide inhibitors.

Zukünftige Richtungen

There are several future directions for research on Difopein. One potential application is in combination therapy with other cancer drugs. Difopein has been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and paclitaxel. Another future direction is in the development of Difopein-based biosensors for the detection of N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide in cancer cells. Finally, Difopein could be modified to improve its pharmacokinetic properties and increase its potency as a therapeutic agent.
Conclusion:
Difopein is a synthetic peptide that has been developed as a potential therapeutic agent for cancer and other diseases. It has a high affinity for N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide and can inhibit the growth of cancer cells that overexpress N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide. Difopein has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. While Difopein has some limitations for lab experiments, it has several advantages and potential future directions for research.

Synthesemethoden

Difopein is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain. The amino acids are protected by different chemical groups during the synthesis to ensure that only the desired peptide bond is formed. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

Difopein has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells that overexpress N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide, which is a common feature of many types of cancer. Difopein has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

IUPAC Name

N-(1-cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4OS/c1-2-3-11(7-18)19-14(22)13-8-23-15(21-13)20-12-5-9(16)4-10(17)6-12/h4-6,8,11H,2-3H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLVQXCHWVTERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CSC(=N1)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanobutyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.